2-Bromo-4-isopropylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-4-isopropylbenzenesulfonyl chloride can be achieved through various methods. One common method involves the reaction of 2-Bromo-4-isopropylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions . This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Chemical Reactions Analysis
2-Bromo-4-isopropylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction:
Common reagents used in these reactions include bases like pyridine or triethylamine for nucleophilic substitution and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction reactions .
Scientific Research Applications
2-Bromo-4-isopropylbenzenesulfonyl chloride is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on proteins, peptides, or other molecules, leading to the formation of sulfonamide or sulfonate linkages . This reactivity is exploited in proteomics to label or modify proteins for analytical purposes .
Comparison with Similar Compounds
2-Bromo-4-isopropylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as benzenesulfonyl chloride and p-toluenesulfonyl chloride. These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications . For example:
Benzenesulfonyl chloride: Lacks the bromine and isopropyl groups, making it less sterically hindered and potentially more reactive in certain substitution reactions.
p-Toluenesulfonyl chloride: Contains a methyl group instead of the bromine and isopropyl groups, which can affect its solubility and reactivity.
These differences highlight the unique properties of this compound, particularly its steric and electronic effects due to the bromine and isopropyl substituents .
Properties
Molecular Formula |
C9H10BrClO2S |
---|---|
Molecular Weight |
297.60 g/mol |
IUPAC Name |
2-bromo-4-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO2S/c1-6(2)7-3-4-9(8(10)5-7)14(11,12)13/h3-6H,1-2H3 |
InChI Key |
WFUODMBAGAANLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.